molecular formula C9H18ClNO3 B569156 (S)-8-amino-7-oxononanoic acid hydrochloride CAS No. 177408-65-0

(S)-8-amino-7-oxononanoic acid hydrochloride

Cat. No. B569156
CAS RN: 177408-65-0
M. Wt: 223.7
InChI Key: ZGPOLJARQCHVLY-FJXQXJEOSA-N
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Description

This would typically include the compound’s chemical formula, its IUPAC name, and its common uses or roles in biological systems or industrial processes .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation .

Scientific Research Applications

  • Leukotriene-A4 Hydrolase Inhibition : The amino acid is isolated from Streptomyces diastaticus and shows potential as an inhibitor of leukotriene-A4 hydrolase, a key enzyme in inflammatory mediator leukotriene-B4 biosynthesis, suggesting its potential in anti-inflammatory drug research (Parnas et al., 1996).

  • Genetic Incorporation in Proteins : This compound has been genetically incorporated into proteins in Escherichia coli, demonstrating its utility in site-specific protein modifications, which is crucial for biomedical applications (Huang et al., 2010).

  • Potential Drug Target in Mycobacterium tuberculosis : The compound is involved in the inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis, indicating its potential as a target for antimycobacterial drugs (Mann et al., 2009).

  • Mechanistic Studies in Biosynthesis : Research has been conducted on the mechanism of 8-amino-7-oxononanoate synthase, an enzyme using this compound, providing insights into biotin biosynthesis, a crucial metabolic process (Webster et al., 2000).

  • Inhibition of alpha-oxamine Synthases : Studies on the irreversible inhibition of 8-amino-7-oxononanoate synthase by trifluoroalanine provide insights into enzyme mechanisms, which are important for understanding metabolic pathways (Alexeev et al., 2006).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(8S)-8-amino-7-oxononanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPOLJARQCHVLY-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CCCCCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704278
Record name (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-8-amino-7-oxononanoic acid hydrochloride

CAS RN

177408-66-1
Record name (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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